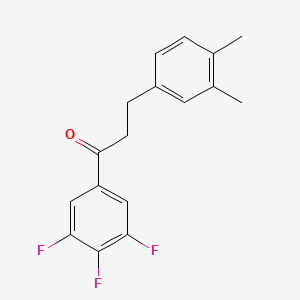

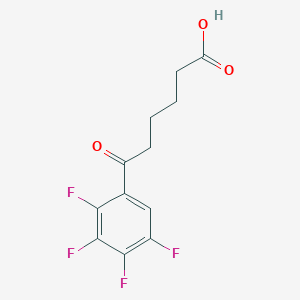

6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

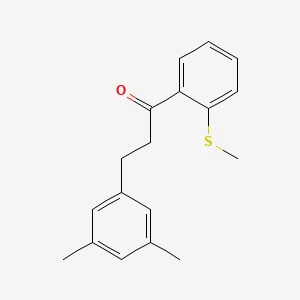

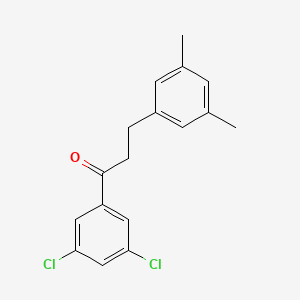

The compound “6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid” is a complex organic molecule. It contains a tetrafluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with four fluorine atoms attached. This is connected to a 6-oxohexanoic acid group, which is a six-carbon chain with a carboxylic acid group (-COOH) at one end and a ketone group (=O) at the other .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the tetrafluorophenyl group and the formation of the 6-oxohexanoic acid chain. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrafluorophenyl group would likely contribute to the compound’s overall stability due to the strong carbon-fluorine bonds. The 6-oxohexanoic acid group would introduce polar characteristics due to the presence of the carbonyl (C=O) and hydroxyl (-OH) groups .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically reactive and could undergo reactions such as esterification or amide formation. The ketone group could potentially undergo reactions such as nucleophilic addition .

Aplicaciones Científicas De Investigación

-

Synthesis of 2,3,4,5-Tetrafluorophenol

- Application : A new method for the preparation of 2,3,4,5-tetrafluorophenol from 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid has been proposed .

- Method : The method includes the intramolecular cyclization of the salt of this acid in the presence of K2CO3 with the substitution of the ortho fluorine atom and the formation of a lactone, which under the reaction conditions underwent the ring-opening with the formation of the potassium salt of 2-[6-hydroxy(2,3,4,5-tetrafluorophenyl)-thio]acetic acid . The resulting salt was converted into methyl ester and desulfurized with Raney nickel to 2,3,4,5-tetrafluorophenol .

- Results : The proposed method is a simple and efficient way to obtain poorly available 2,3,4,5-tetrafluorophenol in ∼58% total yield based on 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid .

-

Frustrated Lewis Pair Chemistry

- Application : Boron-based frustrated Lewis pairs have garnered significant scientific attention thanks to the multitude of potential applications they can be employed in .

- Method : The seminal work in the field of frustrated Lewis pair (FLP) chemistry was reported by Stephan in 2006, where it was observed that a borane-based strong Lewis acid and a phosphine-derived Lewis base did not form the corresponding classical Lewis adduct .

- Results : These major breakthroughs have laid the foundation for a field that has garnered much attention over recent years and has inspired chemists to search for new applications .

-

Catalyst and Materials Synthesis with Bis-pentafluorophenyl Borane

- Application : Bis-pentafluorophenyl borane has been widely exploited as a means of incorporating Lewis acidic –B(C 6 F 5) 2 groups into complex structures for a range of applications .

- Method : The reactivity of bis-pentafluorophenyl borane stems from the ready accessibility of the monomeric borane and its high Lewis acidity .

- Results : This reagent has been used in self-activating olefin polymerization catalysts, frustrated Lewis pair generation, small molecule activation, bond cleavage reactions, Lewis acid catalysis, and modification of organic materials .

-

Synthesis of 2,3,4,5-Tetrafluorophenol

- Application : A new method for the preparation of 2,3,4,5-tetrafluorophenol from 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid has been proposed .

- Method : The method includes the intramolecular cyclization of the salt of this acid in the presence of K2CO3 with the substitution of the ortho fluorine atom and the formation of a lactone, which under the reaction conditions underwent the ring-opening with the formation of the potassium salt of 2-[6-hydroxy(2,3,4,5-tetrafluorophenyl)-thio]acetic acid . The resulting salt was converted into methyl ester and desulfurized with Raney nickel to 2,3,4,5-tetrafluorophenol .

- Results : The proposed method is a simple and efficient way to obtain poorly available 2,3,4,5-tetrafluorophenol in ∼58% total yield based on 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-oxo-6-(2,3,4,5-tetrafluorophenyl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F4O3/c13-7-5-6(10(14)12(16)11(7)15)8(17)3-1-2-4-9(18)19/h5H,1-4H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMUMEHPLZSOBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.